Defined rel-(3R,4S) Stereochemical Configuration Enables Reproducible Pharmacophore Modeling
cis-3-Fluoro-4-(pyrrolidin-1-yl)piperidine (CAS 1312883-32-1) is supplied with the explicitly defined rel-(3R,4S) stereochemical configuration corresponding to the cis-isomer . In contrast, alternative catalog entries for the same scaffold lack defined stereochemistry, including 3-fluoro-4-(pyrrolidin-1-yl)piperidine hydrochloride (CAS 1824162-41-5) which is sold without stereochemical designation . The defined chiral configuration is critical for reproducible structure-activity relationship (SAR) studies, as stereochemistry directly impacts binding geometry in pyrrolidine-piperidine scaffolds [1].
| Evidence Dimension | Stereochemical definition in commercial product |
|---|---|
| Target Compound Data | rel-(3R,4S) cis configuration specified |
| Comparator Or Baseline | 3-fluoro-4-(pyrrolidin-1-yl)piperidine hydrochloride (CAS 1824162-41-5): stereochemistry unspecified |
| Quantified Difference | Defined stereochemistry vs. undefined stereochemistry |
| Conditions | Commercial procurement catalog specifications |
Why This Matters
Procurement of a stereochemically defined building block eliminates batch-to-batch variability in chiral composition, essential for reproducible SAR data generation in drug discovery programs.
- [1] US Patent Application 20090124636. Chemical Compounds. Pyrrolidine piperidine derivatives as CCR5 receptor modulators. View Source
